molecular formula C15H12N2O2 B1392862 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile CAS No. 33253-67-7

3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile

Cat. No. B1392862
CAS RN: 33253-67-7
M. Wt: 252.27 g/mol
InChI Key: SMESDIYEFMCACW-UHFFFAOYSA-N
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Description

3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile (DCPA) is an organic compound composed of a nitrile group attached to a cyclohexadienyl group and a phenyl group. It has been found to have a wide range of applications in scientific research and laboratory experiments. DCPA has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent for chemical analysis. It also has been studied for its biochemical and physiological effects and its potential therapeutic applications.

Scientific Research Applications

Molecular Synthesis and Characterization

1-([1,1' -Biphenyl]-4-ylmethyl]-1H-imidazolium-2,5-dichloro-3,6-dihydroxy-cyclohexa-2,5-diene-1,4-dione (BCAA) and related compounds have been synthesized and characterized to understand their structural properties and inhibitory activities against various receptors. The molecules were examined through spectral analysis, optimized geometry, intermolecular interaction, chemical reactivity, and molecular docking analysis (Mary et al., 2020).

Heterocyclic Substance Synthesis and Antimicrobial Activity

2-Arylhdrazononitriles, including derivatives of 3-[(3,6-dioxocyclohexa-1,4-diene-1-yl)(phenyl)amino]propanenitrile, have been used as key synthons for the preparation of a variety of heterocyclic substances. These compounds showed promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and Yeast (Behbehani et al., 2011).

Catalytic Applications in Organic Synthesis

The compound has been used in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles via a one-pot, three-component reaction. Magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) nanoparticles, characterized by various techniques, exhibited high catalytic activity for this synthesis (Zhang et al., 2016).

Electrochemical Detection Applications

Derivatives of 3-[(3,6-dioxocyclohexa-1,4-diene-1-yl)(phenyl)amino]propanenitrile have been used to modify oligonucleotides for their electrochemical detection on the surface of Au electrodes. This involved the synthesis of specific compounds which allowed the electrochemical reduction and detection of modified oligonucleotides (Shundrin et al., 2016).

properties

IUPAC Name

3-(N-(3,6-dioxocyclohexa-1,4-dien-1-yl)anilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-9-4-10-17(12-5-2-1-3-6-12)14-11-13(18)7-8-15(14)19/h1-3,5-8,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMESDIYEFMCACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)C2=CC(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678998
Record name 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile

CAS RN

33253-67-7
Record name 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Reactant of Route 2
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Reactant of Route 3
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Reactant of Route 4
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Reactant of Route 5
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Reactant of Route 6
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile

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